![molecular formula C11H20ClNO2 B13507111 1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride is a synthetic organic compound belonging to the spiroacetals family. It is characterized by its unique dioxadispiro structure, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves multiple steps. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by zinc dust reduction of the chlorine atoms and Baeyer-Villiger oxidation with m-chloroperbenzoic acid . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to cross the blood-brain barrier.
Medicine: Explored as a potential drug candidate for treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. In the context of neuroprotection, it reduces oxidative stress and inflammation in neuronal cells, enhances antioxidant capacity, and improves mitochondrial function. These effects are mediated through various signaling pathways, including the activation of antioxidant response elements and inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium {2,2-difluoro-7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}trifluoroboranuide
- 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one
- Tsavoenones A–C
Uniqueness
1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride stands out due to its specific dioxadispiro structure, which imparts unique chemical properties and potential applications. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects further distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
7,10-dioxadispiro[2.2.46.23]dodecan-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c12-8-9-7-10(9)1-3-11(4-2-10)13-5-6-14-11;/h9H,1-8,12H2;1H |
Clé InChI |
VYOGQHCYYUKBQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC13CC3CN)OCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


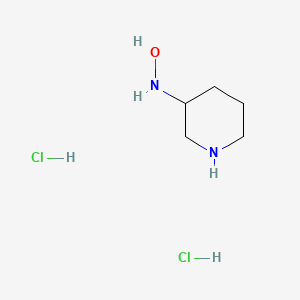
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)



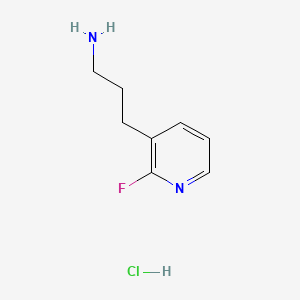
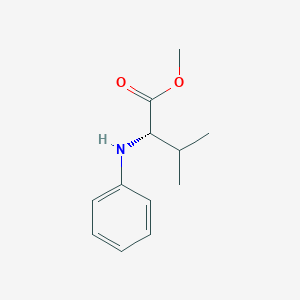
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)

![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
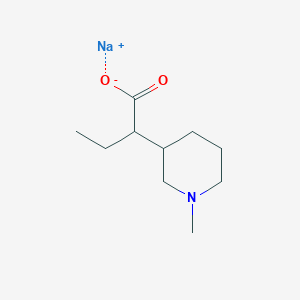
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
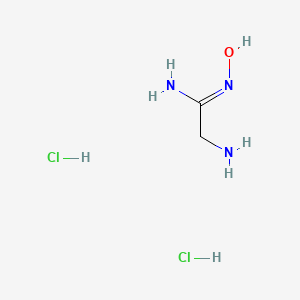
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
